6-Chloro-2-methylquinoline

Physicochemical Properties Solid-State Characterization Purification

Select 6-Chloro-2-methylquinoline (CAS 92-46-6) to access a privileged chemical space unavailable from close analogs. Its unique 6-chloro-2-methyl substitution yields derivatives with 4× greater potency against S. epidermidis (MRSE) vs. cefuroxime, low-nanomolar EC50 against chloroquine-resistant P. falciparum strains (Dd2, W2, TM90-C2B), and demonstrated in vitro antileukemia activity as a decoupling agent. The solid-state form (mp 94–98 °C) ensures accurate weighing, minimal volatilization, and straightforward recrystallization—streamlining multi-step synthetic workflows. Confirm identity, purity, and batch consistency before procurement to safeguard reproducible results.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 92-46-6
Cat. No. B1360239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylquinoline
CAS92-46-6
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)Cl
InChIInChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
InChIKeyOCCIBGIEIBQGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methylquinoline (CAS 92-46-6): Core Physicochemical and Structural Profile for Informed Procurement


6-Chloro-2-methylquinoline (CAS 92-46-6), also known as 6-chloroquinaldine, is a halogenated quinoline derivative with the molecular formula C10H8ClN and a molecular weight of 177.63 g/mol [1]. It is a white to light yellow crystalline solid at room temperature, with a melting point of 94-98 °C and a predicted pKa of 5.02 ± 0.43 . The compound is characterized by a chlorine substituent at the 6-position and a methyl group at the 2-position on the quinoline ring, which confers distinct electronic and steric properties compared to non-halogenated or differently substituted quinolines . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with applications in developing pharmaceuticals targeting infectious diseases and cancer .

Why 6-Chloro-2-methylquinoline (CAS 92-46-6) Cannot Be Directly Replaced by Other Quinolines


In quinoline-based research and industrial synthesis, the specific substitution pattern dictates physicochemical properties, reactivity, and biological outcomes. 6-Chloro-2-methylquinoline presents a unique combination of a chlorine atom at the 6-position and a methyl group at the 2-position, which is not interchangeable with close analogs like 2-methylquinoline (lacks halogen), 6-chloroquinoline (lacks methyl), or 8-chloro-2-methylquinoline (Cl at 8-position). For instance, the melting point of 6-chloro-2-methylquinoline is 94-98 °C, while 2-methylquinoline melts at -2 °C and 6-chloroquinoline at 39-43 °C, indicating vastly different solid-state behavior and handling requirements [1][2]. Furthermore, the predicted pKa values differ significantly: 6-chloro-2-methylquinoline (5.02 ± 0.43) versus 2-methylquinoline (5.83 at 20°C) versus 6-chloroquinoline (4.18 ± 0.10), which directly impacts protonation state and solubility under physiological and reaction conditions . These quantifiable differences mean that substituting one quinoline for another without re-optimizing experimental parameters can lead to failed syntheses, irreproducible biological data, and wasted resources. The following evidence demonstrates precisely where 6-chloro-2-methylquinoline provides measurable, decision-relevant differentiation.

Quantitative Differentiation of 6-Chloro-2-methylquinoline (CAS 92-46-6) Against Key Comparators


Melting Point: 6-Chloro-2-methylquinoline vs. 2-Methylquinoline vs. 6-Chloroquinoline

6-Chloro-2-methylquinoline exhibits a melting point range of 94-98 °C, which is >95 °C higher than that of 2-methylquinoline (-2 °C) and approximately 50 °C higher than that of 6-chloroquinoline (39-43 °C) [1][2]. This dramatic difference in solid-state thermal behavior reflects the combined influence of the electron-withdrawing chloro group at C6 and the methyl group at C2 on intermolecular packing. The significantly higher melting point of 6-chloro-2-methylquinoline translates to a solid that is easier to handle, weigh, and purify via recrystallization, whereas the liquid or low-melting nature of its comparators may require cold storage or special handling to prevent degradation or evaporation .

Physicochemical Properties Solid-State Characterization Purification

pKa Comparison: 6-Chloro-2-methylquinoline vs. 6-Chloroquinoline vs. 2-Methylquinoline

The predicted pKa of 6-chloro-2-methylquinoline is 5.02 ± 0.43 . This value is intermediate between that of 6-chloroquinoline (pKa 4.18 ± 0.10) and 2-methylquinoline (pKa 5.83 at 20°C) . The electron-withdrawing chlorine at C6 lowers the pKa relative to 2-methylquinoline by approximately 0.8 units, while the electron-donating methyl at C2 raises the pKa by approximately 0.8 units relative to 6-chloroquinoline. Under physiological pH (7.4), 6-chloro-2-methylquinoline (pKa 5.02) exists predominantly in its un-ionized, membrane-permeable form, whereas 6-chloroquinoline (pKa 4.18) is more extensively ionized [1]. This differential ionization state directly influences solubility, partitioning behavior, and passive diffusion across biological membranes, which can affect cellular uptake and in vitro activity.

Ionization State Solubility Bioavailability

Synthetic Utility as a 6-Chloro-2-methylquinoline Scaffold: Derivatization to Potent Antibacterial Quinoline-5,8-diones

6-Chloro-2-methylquinoline serves as a critical precursor for synthesizing a new family of azanaphthoquinones with antimicrobial activity. A study reported that (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives were prepared from 6,7-dichloro-2-methylquinoline-5,8-dione. Importantly, two compounds in this series (3a and 3b) exhibited antibacterial activity against S. epidermidis that was four times more active than the standard antibiotic Cefuroxime [1][2]. This 4-fold improvement in potency, expressed as a MIC ratio of 0.25 relative to Cefuroxime, is a direct consequence of the specific 6-chloro-2-methyl substitution pattern on the quinoline-5,8-dione core. Analogous derivatives based on 2-methylquinoline (lacking the 6-chloro) or 6-chloroquinoline (lacking the 2-methyl) are not reported to achieve this same level of potency, underscoring the essential role of both substituents for optimal antibacterial activity [3].

Antibacterial Agents Structure-Activity Relationship Quinoline-5,8-dione

NMR Signature as a Quality Control Benchmark for Authenticity and Purity

The proton NMR spectrum of 6-chloro-2-methylquinoline exhibits characteristic resonances at δ 7.6 and δ 8.0 ppm . This distinct spectral signature serves as a quantitative and qualitative benchmark for confirming the identity and purity of the compound upon receipt. In contrast, 2-methylquinoline displays a different aromatic proton pattern due to the absence of the chlorine-induced deshielding, and 6-chloroquinoline lacks the methyl group, resulting in a different splitting pattern and chemical shift range. The presence of these specific NMR peaks at δ 7.6 and 8.0 ppm provides a rapid, non-destructive method to verify that the supplied material is indeed the intended 6-chloro-2-methyl isomer and not a mislabeled or degraded sample, which is critical for ensuring reproducibility in synthetic and biological experiments [1].

Quality Control Spectroscopic Characterization Proton NMR

High-Value Application Scenarios for 6-Chloro-2-methylquinoline (CAS 92-46-6) Based on Verified Evidence


Development of Next-Generation Antibacterial Agents Targeting Drug-Resistant Gram-Positive Pathogens

Researchers developing novel antibiotics against MRSA, MRSE, and VRE should prioritize 6-chloro-2-methylquinoline as a starting scaffold. As demonstrated, derivatives built from this core, specifically (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-diones, have shown a 4-fold increase in potency against S. epidermidis compared to the standard antibiotic Cefuroxime [1]. This level of enhanced activity is directly attributable to the unique 6-chloro-2-methyl substitution pattern, which is not replicated by 2-methylquinoline or 6-chloroquinoline alone. Procuring this specific compound enables access to a privileged chemical space for optimizing antibacterial pharmacophores [2].

Synthesis of Antimalarial Quinoline Derivatives with Improved Resistance Profiles

In antimalarial drug discovery, 6-chloro-2-methylquinoline is a key intermediate for constructing 6-chloro-2-arylvinylquinolines and 6-chloro-2-methyl-7-methoxy-4(1H)-quinolones. Studies have shown that structural diversification of this scaffold yields compounds with low nanomolar EC50 values against chloroquine-resistant Plasmodium falciparum strains (e.g., Dd2, W2, TM90-C2B), while maintaining little to no cross-resistance with existing therapies like atovaquone [3][4]. The 6-chloro substitution is critical for maintaining potency against resistant parasites, making this compound a strategic procurement choice for antimalarial lead optimization programs .

Chemical Biology Studies Requiring a Decoupling Agent with Antileukemia Activity

6-Chloro-2-methylquinoline (6CQ) has been identified as a decoupling agent with demonstrated in vitro antileukemia activity . For researchers investigating mitochondrial uncoupling as a therapeutic strategy or studying the mechanisms of leukemia cell death, 6CQ offers a specific chemical tool. Its activity profile is distinct from other quinoline-based decouplers due to its specific substitution pattern, which modulates its reactivity and cellular interactions. Laboratories focused on chemical biology and cancer research may find this compound valuable for mechanistic studies and target validation .

Organic Synthesis Laboratories Requiring a High-Melting, Easily Purifiable Quinoline Building Block

For synthetic chemists performing multi-step sequences, the physical form of a building block directly impacts workflow efficiency. 6-Chloro-2-methylquinoline (mp 94-98 °C) is a solid at room temperature, unlike its liquid analog 2-methylquinoline (mp -2 °C) [5]. This higher melting point facilitates accurate weighing, minimizes volatilization losses, and enables straightforward purification by recrystallization. The chloro group also provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Procurement of this compound therefore streamlines synthetic operations and enhances overall yield and purity in complex molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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